molecular formula C10H11F3N2O B1297977 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine CAS No. 321679-59-8

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Cat. No. B1297977
M. Wt: 232.2 g/mol
InChI Key: GUJQKMWPUOKKPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were synthesized using condensation, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For example, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by H NMR and MS spectrum . Additionally, DFT calculations can provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, as demonstrated for a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These techniques could be employed to analyze the molecular structure of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including pyrolysis and reactions with other reagents. For instance, pyrolysis of 4-aryl-5-morpholino-4,5-dihydrotriazoles led to the formation of pyrano[4,3-b]pyrrol-4(1H)-ones and arylacetamidines, with 2-aminoaziridines being key intermediates . Another study reported the formation of morpholinopyrroles upon pyrolysis of 4-aryl-5-morpholino-v-triazolines . These findings suggest that the compound of interest may also participate in similar reactions, depending on its chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, they do offer insights into the properties of related compounds. For example, the presence of electron-withdrawing groups like trifluoromethyl could affect the compound's reactivity and physical properties. The synthesis and characterization of specific derivatives, as described in the papers, provide a foundation for predicting the properties of the compound .

Scientific Research Applications

Metabolism Studies

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is an active pharmaceutical ingredient (API) whose metabolism has been studied. Varynskyi and Kaplaushenko (2020) explored the structure of the main metabolite of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020).

Synthesis and Application in Anticancer Studies

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds. This compound plays a significant role in the synthesis of small molecule inhibitors used in anticancer studies (Wang et al., 2016).

Spectroscopic Properties and Applications

Schmidt et al. (2007) studied the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including 4-(morpholin-4-yl)pyridine. They focused on the synthesis, spectroscopic properties, and applications of the resulting compounds (Schmidt et al., 2007).

Future Directions

The demand for TFMP derivatives, such as “4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQKMWPUOKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354155
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

CAS RN

321679-59-8
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Liu, X Jia, X Chen, H Sun, Y Li… - The Journal of Organic …, 2020 - ACS Publications
A nickel-catalyzed intramolecular C—N coupling reaction via SO 2 extrusion is presented. The use of a catalytic amount of BPh 3 allows the transformation to take place under much …
Number of citations: 11 pubs.acs.org
MB Johansen, AT Lindhardt - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A copper-catalyzed decarboxylative trifluoromethylation of (hetero)aromatic iodides has been developed. Importantly, this new copper-catalyzed reaction operates in the absence of any …
Number of citations: 11 pubs.rsc.org
RL REYES - 2018 - eprints.lib.hokudai.ac.jp
The synthesis of highly functionalized molecules via the direct and selective transformation of C–H bonds is a highly attractive strategy and a fundamental frontier in organic synthesis. C…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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